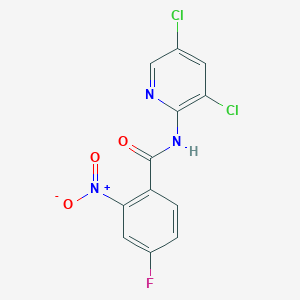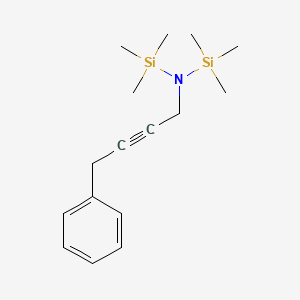
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is an organosilicon compound. Organosilicon compounds are widely used in various fields due to their unique properties, such as thermal stability, chemical resistance, and flexibility. These compounds often find applications in materials science, pharmaceuticals, and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with an appropriate amine precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Various organosilicon derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is used as a precursor for the synthesis of more complex organosilicon compounds. It can also serve as a protecting group for amines in organic synthesis.
Biology
In biological research, this compound may be used in the development of silicon-based biomaterials. These materials can be used in drug delivery systems and tissue engineering.
Medicine
In medicine, organosilicon compounds are explored for their potential use in pharmaceuticals. They can enhance the stability and bioavailability of drugs.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The phenylbutynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl amine
- Phenylbutynyl silane
Uniqueness
1,1,1-Trimethyl-N-(4-phenylbut-2-yn-1-yl)-N-(trimethylsilyl)silanamine is unique due to the presence of both the trimethylsilyl and phenylbutynyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
91375-43-8 |
|---|---|
Fórmula molecular |
C16H27NSi2 |
Peso molecular |
289.56 g/mol |
Nombre IUPAC |
4-phenyl-N,N-bis(trimethylsilyl)but-2-yn-1-amine |
InChI |
InChI=1S/C16H27NSi2/c1-18(2,3)17(19(4,5)6)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,14-15H2,1-6H3 |
Clave InChI |
HRZUFUQBYCPHHW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(CC#CCC1=CC=CC=C1)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


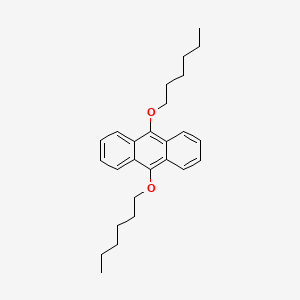
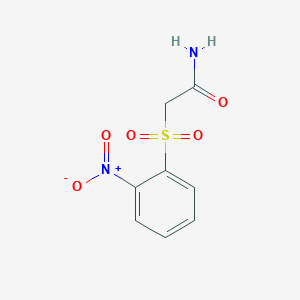


![2-[Diethylaminooxy(hydroxy)phosphoryl]acetic acid;hydrochloride](/img/structure/B14361960.png)

![N-[(5-Chloro-2-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14361975.png)

![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![[4-(Methanesulfinyl)butoxy]benzene](/img/structure/B14361984.png)
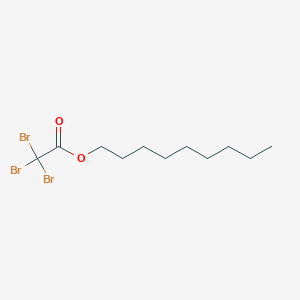

![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
